molecular formula C18H15FN2O B5385964 3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one

3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one

Cat. No.: B5385964
M. Wt: 294.3 g/mol
InChI Key: HLMJJBGQNRQJLY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. These compounds have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one: Similar structure but lacks the ethyl group.

    3-ethyl-2-[(E)-2-(2-chlorophenyl)ethenyl]quinazolin-4-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one is unique due to the presence of both the ethyl group and the fluorine atom, which can influence its biological activity and chemical properties. The combination of these substituents may enhance its potency and selectivity in certain applications .

Properties

IUPAC Name

3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-2-21-17(12-11-13-7-3-5-9-15(13)19)20-16-10-6-4-8-14(16)18(21)22/h3-12H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMJJBGQNRQJLY-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327285
Record name 3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1351482-96-6
Record name 3-ethyl-2-[(E)-2-(2-fluorophenyl)ethenyl]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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